{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea
Description
The compound {2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea features a benzofuran core substituted with a 5-fluoro group, a methylidene linkage, a cyano-acetyl moiety, and a urea terminal group. This structure combines electron-withdrawing (cyano, fluoro) and hydrogen-bonding (urea) functionalities, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-carbamoyl-2-cyano-3-(5-fluoro-1-benzofuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O3/c14-9-1-2-11-7(3-9)4-10(20-11)5-8(6-15)12(18)17-13(16)19/h1-5H,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELSNSHKQQIQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)C=C(C#N)C(=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Fluoro Group: The fluorination of the benzofuran ring can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts like sodium cyanide or potassium cyanide.
Acetylation and Urea Formation: The final steps involve the acetylation of the intermediate compound followed by the reaction with urea under controlled conditions to form the acetylurea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, where nucleophiles like amines or alcohols can replace the cyano group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation: Products may include carboxylic acids or ketones depending on the reaction conditions.
Reduction: Amines are the primary products when the cyano group is reduced.
Substitution: Substituted ureas or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the benzofuran ring and the cyano group suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of {2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring can intercalate with DNA or interact with protein active sites, while the cyano group can form hydrogen bonds or participate in nucleophilic attacks. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Benzofuran-Urea Derivatives
Example : 4-(1-Benzofuran-2-yl)-1,3-oxazole-2-amine ()
- Synthesis: Synthesized via chloroacetylbenzofuran treatment with urea in ethanol, analogous to methods that may apply to the target compound .
- Structural Differences: The oxazole ring in the analog replaces the cyano-acetyl-urea chain, impacting hydrogen-bonding capacity and steric bulk.
Methylidene-Containing Analogs
Example: (E)-13-{4-[(Z)-2-Cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}parthenolide ()
- Crystal Structure : The methylidene group contributes to a dihedral angle of 21.93° between aromatic and lactone rings, indicating moderate conjugation disruption. For the target compound, the 5-fluoro substituent may further distort planarity, affecting crystallinity and solubility .
- Reactivity : Methylidene groups participate in directed catalytic asymmetric hydroboration (CAHB). The urea group in the target compound could act as a directing group, similar to amides or phosphonates, influencing regioselectivity in reactions (cf. ) .
Halogen-Substituted Benzofurans
Example : 2-(5-Fluoro-3-ethylsulfanyl-1-benzofuran-2-yl)acetic acid ()
- Pharmacological Relevance : Halogenated benzofurans are studied for bioactivity; the 5-fluoro group in the target compound may enhance metabolic stability compared to bromo or methylsulfanyl analogs .
- Crystallography: Substituents like ethylsulfanyl or cyano-acetyl-urea influence packing motifs. The urea group in the target compound may form hydrogen-bonded networks, improving thermal stability relative to carboxylic acid derivatives .
Computational and Reactivity Insights
- Conceptual DFT Studies: For methylidene-containing systems, MN12SX and N12SX density functionals reliably predict reactivity descriptors (HOMO-LUMO gaps, Fukui functions). The target compound’s electron-deficient cyano group may lower LUMO energy, enhancing electrophilic reactivity .
- Regioselectivity : Urea’s dual hydrogen-bonding capability could direct reactions differently compared to oxime or phosphonate groups, as seen in CAHB studies () .
Biological Activity
{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula, which highlights its unique structural features that contribute to its biological activity. The presence of the cyano group and the benzofuran moiety are particularly noteworthy as they are often linked to enhanced pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antibacterial and antifungal activities. For instance, derivatives containing similar functional groups have shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0195 mg/mL |
| Compound B | Bacillus mycoides | 0.0048 mg/mL |
| Compound C | C. albicans | 0.039 mg/mL |
| Compound D | S. aureus | 0.0048 mg/mL |
The above table summarizes the antimicrobial efficacy observed in related compounds, indicating that this compound may possess similar or enhanced properties due to its specific structural characteristics.
Anticancer Activity
Research has also indicated that compounds within this chemical class can inhibit cancer cell proliferation. For example, studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific kinases.
Case Study: Anticancer Effects
A study published in a leading journal reported that a compound structurally related to this compound exhibited significant cytotoxicity against human cancer cell lines, with an IC50 value indicating effective concentration for inducing cell death.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in target cells, contributing to cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
